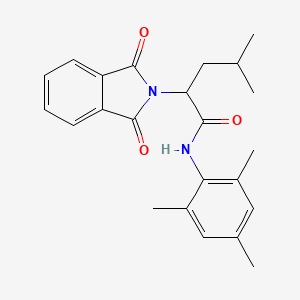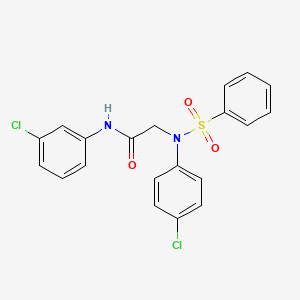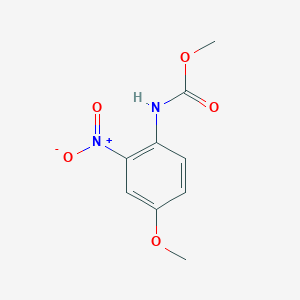![molecular formula C26H26Cl2N6O4 B5196575 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine], also known as DNPP, is a chemical compound that has been widely studied for its potential pharmacological applications. DNPP is a member of the piperazine family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] is not fully understood. However, studies have suggested that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] may exert its pharmacological effects through the inhibition of enzymes involved in DNA synthesis and repair, as well as the inhibition of viral replication. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to modulate the activity of neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the activity of several enzymes involved in DNA synthesis and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal models, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects, which may be mediated through the modulation of neurotransmitter activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its high purity and stability. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized with high yields and purity, which makes it an ideal compound for studying its pharmacological effects. However, one limitation of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its potential toxicity. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. One area of research is the development of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] analogs with increased potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. Researchers could use a variety of techniques, including proteomics and genomics, to identify the molecular targets of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] and elucidate its mode of action. Additionally, researchers could explore the potential therapeutic applications of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in a variety of diseases, including cancer, viral infections, and depression.
Synthesemethoden
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized through a multi-step reaction process. The first step involves the nitration of 1,3-dichlorobenzene to produce 1,3-dichloro-4,6-dinitrobenzene. The second step involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with piperazine to produce 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. This synthesis method has been optimized to produce high yields of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] with high purity.
Wissenschaftliche Forschungsanwendungen
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been studied for its potential pharmacological applications, including its use as an antitumor agent, antiviral agent, and antidepressant. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitrophenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N6O4/c27-19-5-1-3-7-21(19)29-9-13-31(14-10-29)23-17-24(26(34(37)38)18-25(23)33(35)36)32-15-11-30(12-16-32)22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXLGBFJIXCYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

